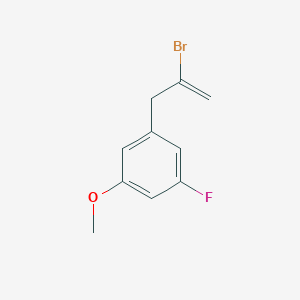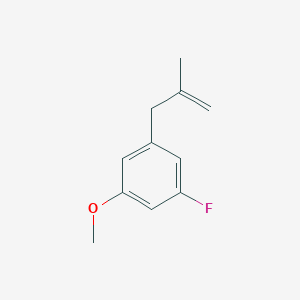![molecular formula C10H8BrF3 B3314799 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-42-2](/img/structure/B3314799.png)
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene
Descripción general
Descripción
“2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene” is an organic compound with a molecular weight of 265.07 . It is also known by its IUPAC name, 1-(2-bromo-2-propenyl)-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The linear formula of “2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene” is C10H8BrF3 . The InChI code for this compound is 1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 .Aplicaciones Científicas De Investigación
19F NMR Studies of Proteins
The compound is used as a trifluoromethyl probe in 19F NMR studies of proteins . The trifluoromethyl group is sensitive to subtle changes in the local dielectric and magnetic shielding environment, making it useful for elucidating distinct protein conformers or states .
Optimizing Resolution in NMR Studies
The compound is used to optimize resolution in NMR studies . It is evaluated for its effective chemical shift dispersion under conditions of varying polarity .
Drug Development
The trifluoromethyl group, which is part of the compound, is found in many FDA-approved drugs . It exhibits numerous pharmacological activities, contributing to the potency of these drugs .
Synthesis of Antitumor Agents
The compound is used in the synthesis of key intermediates of antitumor agents. For example, it has been used in the synthesis of sorafenib, a cancer treatment.
Synthesis of Trifluoromethyl Heterocycles
The compound is used in the synthesis of trifluoromethyl heterocycles . These heterocycles are synthesized through a series of reactions including regioselective functionalization, cyclization, and a Pd-catalyzed cross-coupling reaction .
Development of Fluorine-Containing Compounds
The trifluoromethyl group in the compound is used in the development of fluorine-containing compounds . These compounds are significant in pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Safety and Hazards
While specific safety and hazard information for “2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene” is not available, it’s generally advisable to handle all chemicals with care. This includes wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Mecanismo De Acción
Mode of Action
It is known that the compound is a valuable synthon in synthetic chemistry and has been widely used in organic synthesis . This includes addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds .
Result of Action
Given its use in the synthesis of various fluorinated organic compounds , it is likely that the compound’s action results in the formation of these compounds.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPMECXNBHZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)


![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)